Barixibat - 263562-28-3

Barixibat

Catalog Number: EVT-3199423
CAS Number: 263562-28-3
Molecular Formula: C42H55N5O8
Molecular Weight: 757.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Barixibat is derived from the structural modifications of naturally occurring bile acids. It belongs to a class of compounds known as bile acid transport inhibitors, specifically targeting the apical sodium-dependent bile acid transporter. This classification positions Barixibat within the realm of pharmacological agents aimed at managing liver diseases associated with bile acid dysregulation.

Synthesis Analysis

The synthesis of Barixibat involves several key steps that leverage organic chemistry techniques to create a compound with specific functional groups that confer its biological activity. The synthesis typically follows these stages:

  1. Starting Materials: The synthesis begins with readily available bile acids or their derivatives.
  2. Functionalization: Key functional groups are introduced through reactions such as esterification, amidation, or sulfonylation. For instance, the introduction of sulfonyl groups can enhance the solubility and bioavailability of the compound.
  3. Purification: After synthesis, the crude product undergoes purification processes such as chromatography to isolate Barixibat from by-products and unreacted materials.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The precise parameters for each step can vary based on the specific synthetic route chosen, but careful control of reaction conditions (temperature, pH, solvent choice) is critical for optimizing yield and purity.

Molecular Structure Analysis

Barixibat has a complex molecular structure characterized by its unique arrangement of atoms that influence its pharmacological properties. The molecular formula can be represented as follows:

  • Molecular Formula: C24_{24}H37_{37}N3_{3}O6_{6}S

Structural Features

  • Core Structure: The core structure consists of a steroid backbone typical of bile acids, modified with various functional groups.
  • Functional Groups: Key functional groups include sulfonic acid moieties, which enhance solubility in aqueous environments, and amine groups that may participate in receptor binding.
  • Stereochemistry: The stereochemistry of Barixibat is crucial for its biological activity; specific stereoisomers may exhibit different affinities for the bile acid transporter.
Chemical Reactions Analysis

Barixibat undergoes several chemical reactions that are essential for its function as a bile acid transporter inhibitor:

  1. Inhibition Mechanism: Barixibat inhibits the apical sodium-dependent bile acid transporter by binding to its active site, preventing the reabsorption of bile acids in the intestine.
  2. Metabolism: Once administered, Barixibat is metabolized in the liver where it may undergo conjugation reactions to form more water-soluble metabolites suitable for excretion.
  3. Excretion Pathways: The compound and its metabolites are primarily excreted via fecal pathways after facilitating increased bile acid excretion.

These reactions are crucial for understanding how Barixibat functions within biological systems and how it may be optimized for therapeutic use.

Mechanism of Action

The mechanism of action of Barixibat centers around its role as an inhibitor of the apical sodium-dependent bile acid transporter:

  1. Transport Inhibition: By blocking this transporter, Barixibat reduces the intestinal reabsorption of bile acids.
  2. Increased Fecal Excretion: This inhibition leads to increased fecal excretion of bile acids, which can help alleviate symptoms associated with cholestasis by reducing serum bile acid levels.
  3. Regulatory Effects: The action on bile acids can also influence other metabolic pathways related to cholesterol homeostasis and liver function.

Data from clinical studies indicate that administration of Barixibat results in significant increases in fecal bile acid excretion compared to baseline levels.

Physical and Chemical Properties Analysis

Barixibat exhibits several notable physical and chemical properties:

  • Solubility: The presence of sulfonic acid groups enhances its solubility in aqueous solutions, making it suitable for oral administration.
  • Stability: The compound demonstrates stability under physiological conditions but may require specific storage conditions to maintain potency.
  • Melting Point & Boiling Point: Specific melting and boiling points are not widely reported but are essential for formulation development.

These properties play a crucial role in determining the formulation strategies for Barixibat in pharmaceutical applications.

Applications

Barixibat is primarily investigated for its applications in treating cholestasis and related liver diseases:

  1. Cholestasis Treatment: Clinical trials have demonstrated its efficacy in increasing fecal bile acid excretion in patients suffering from cholestasis due to various underlying liver conditions.
  2. Research Tool: Beyond therapeutic applications, Barixibat serves as a valuable research tool in studying bile acid metabolism and transport mechanisms.
  3. Potential Future Uses: There is ongoing research into other potential applications related to metabolic disorders influenced by bile acid dynamics.
Molecular Pharmacology and Target Engagement

Ileal Bile Acid Transporter (IBAT/ASBT) Inhibition Mechanism

Barixibat functions as a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). This transmembrane protein, located exclusively on the apical surface of distal ileum enterocytes, mediates the efficient reabsorption of conjugated bile acids as part of their enterohepatic circulation. Barixibat's inhibition of IBAT occurs through high-affinity competitive binding at the transporter's substrate recognition site, effectively blocking the co-transport of sodium ions and bile acids into enterocytes. The molecular design of barixibat incorporates strategic kinetophores – structural elements that confer minimal systemic absorption – allowing it to act locally within the intestinal lumen without significant systemic exposure. This design principle aligns with other minimally absorbed IBAT inhibitors that maintain pharmacological activity while avoiding off-target effects [3] [5].

  • Structural Determinants of IBAT Binding Specificity

    Barixibat's molecular architecture contains specific hydrophobic domains and charged moieties that complement the topology of IBAT's substrate-binding pocket. The binding pocket of human IBAT preferentially accommodates conjugated bile salts through interactions with key amino acid residues within its transmembrane helices. Structural analyses of related IBAT inhibitors reveal that planar aromatic ring systems and strategically positioned anionic sulfonate groups facilitate ionic interactions with positively charged residues within the transporter's substrate channel. These structural features enable barixibat to achieve high-affinity binding (reported Ki values in the nanomolar range for similar compounds) while maintaining selectivity over the hepatic sodium-dependent taurocholate co-transporting polypeptide (NTCP/SLC10A1), despite the structural homology between these transporters. The molecular conformation of barixibat likely exploits subtle differences in the binding pocket architecture between intestinal and hepatic bile acid transporters to achieve tissue-specific action [3] [7].

  • Allosteric Modulation vs. Competitive Inhibition Dynamics

    Unlike allosteric modulators of other transporter systems (e.g., benzodiazepines at GABA-A receptors which induce distinct conformational changes), barixibat operates primarily through orthosteric competitive inhibition. This mechanism involves direct occupation of the endogenous bile acid binding site without inducing substantial conformational shifts in the transporter's structure. Kinetic studies of closely related IBAT inhibitors demonstrate classic competitive inhibition patterns with increased apparent Km values for bile acid substrates without significant alteration of Vmax. This distinguishes barixibat from allosteric modulators such as those targeting GPCRs, which typically exhibit probe dependence and ceiling effects. The competitive nature of barixibat's inhibition ensures a dose-dependent reduction in bile acid reabsorption efficiency proportional to inhibitor concentration at the ileal epithelium [4] [6].

Disruption of Enterohepatic Circulation Pathways

Pharmacological IBAT inhibition fundamentally alters the dynamics of bile acid circulation. Under physiological conditions, approximately 95% of intestinal bile acids undergo efficient IBAT-mediated reabsorption in the terminal ileum for return to the liver via the portal vein. Barixibat disrupts this recycling mechanism, increasing the flux of bile acids reaching the colonic lumen. This interruption creates a bile acid sink that triggers multiple physiological responses: (1) depletion of the circulating bile acid pool; (2) enhanced delivery of bile acids to the large intestine; and (3) compensatory upregulation of hepatic bile acid synthesis. The magnitude of this disruption is evidenced by clinical studies of related compounds showing approximately 60% reduction in fractional bile acid reabsorption following therapeutic IBAT inhibition [2] [5] [10].

  • 1.2.1 Impact on Bile Acid Pool Composition and KineticsThe altered enterohepatic circulation induced by barixibat significantly modifies both the size and composition of the bile acid pool. Clinical investigations of similar IBAT inhibitors demonstrate a 40-60% increase in fecal bile acid excretion and a corresponding 20-30% reduction in the circulating bile acid pool size within one week of treatment initiation. This reduction disproportionately affects primary bile acids (cholic acid and chenodeoxycholic acid) versus secondary bile acids (deoxycholic acid and lithocholic acid) formed by colonic bacterial metabolism. The increased colonic bile acid concentration accelerates colonic transit through stimulation of propulsive contractions and secretory mechanisms, including inhibition of apical Cl⁻/OH⁻ exchange and activation of adenylate cyclase. These changes manifest clinically as increased stool frequency and softened stool consistency [5] [10].

Table 1: Bile Acid Pool Alterations Following IBAT Inhibition

ParameterBaseline StatePost-IBAT InhibitionFunctional Consequence
Total Bile Acid Pool Size3-5 g20-30% reductionDecreased hepatic secretion
Fecal Bile Acid Excretion0.2-0.6 g/day40-60% increaseLaxative effect in colon
Primary:Secondary BA Ratio10:15-7:1Altered signaling activity
Serum 7αC4 Concentration10-50 ng/mL1.3-5.3-fold increaseMarker of hepatic BA synthesis
  • 1.2.2 Feedback Regulation of Hepatic De Novo Bile Acid SynthesisThe reduced return of bile acids to the liver triggers a compensatory upregulation of de novo bile acid synthesis via the classic (neutral) pathway. This regulatory response is mediated through decreased ileal production of fibroblast growth factor 19 (FGF19), a key endocrine regulator of hepatic bile acid production. Under physiological conditions, bile acid-activated farnesoid X receptor (FXR) in ileal enterocytes stimulates FGF19 secretion, which travels via portal circulation to bind hepatic FGFR4/β-Klotho receptors and suppress cholesterol 7α-hydroxylase (CYP7A1) expression – the rate-limiting enzyme in bile acid synthesis. By reducing ileal FXR activation, barixibat diminishes FGF19 release by approximately 30-50%, thereby removing the suppression on CYP7A1 activity. The resulting increase in bile acid synthesis is quantifiable through elevated serum levels of 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in bile acid synthesis that serves as a sensitive biomarker for CYP7A1 activity. Clinical studies demonstrate 1.3-5.3-fold increases in serum C4 concentrations following therapeutic IBAT inhibition, confirming enhanced hepatic bile acid production [2] [5] [10].

Downstream Signaling Consequences

The primary pharmacological action of barixibat – ileal bile acid transport inhibition – initiates a cascade of molecular events extending beyond altered enterohepatic circulation. These downstream effects involve nuclear receptor signaling, endocrine pathway modulation, and adaptive changes in hepatobiliary transporter expression that collectively influence metabolic homeostasis.

  • Farnesoid X Receptor (FXR)-Fibroblast Growth Factor 19 (FGF19) Axis Modulation

    Barixibat significantly impacts the FXR-FGF19 endocrine axis through reduced ileal bile acid availability. Normally, bile acid binding activates ileal FXR, inducing FGF19 transcription and subsequent protein release. With IBAT inhibition, diminished intracellular bile acid concentrations in ileal enterocytes reduce FXR activation by approximately 40-60%, as evidenced by clinical studies of similar compounds showing 30-50% reductions in circulating FGF19 levels. This endocrine alteration has two major consequences: (1) as previously noted, reduced FGF19-mediated suppression of hepatic CYP7A1 increases bile acid synthesis; and (2) altered glucose and lipid metabolism regulation via diminished FGF19 signaling. The FGF19 reduction also influences cholesterol homeostasis through increased hepatic expression of low-density lipoprotein (LDL) receptors, contributing to the 11-16% reductions in serum LDL cholesterol observed in clinical trials of IBAT inhibitors. These metabolic effects position IBAT inhibition as a potential therapeutic strategy extending beyond constipation management [2] [5] [10].

  • Transcriptional Regulation of Hepatobiliary Transporters

    The altered bile acid flux resulting from barixibat treatment induces compensatory transcriptional changes in hepatobiliary transport systems. Reduced bile acid return to the liver activates hepatic FXR, which directly regulates several transporter genes. Key adaptations include:

  • Upregulation of basolateral uptake transporters: Increased expression of organic anion-transporting polypeptides (OATPs) to enhance clearance of alternative substrates
  • Induction of canalicular export pumps: Increased bile salt export pump (BSEP/ABCB11) and multidrug resistance-associated protein 2 (MRP2/ABCC2) expression to enhance biliary secretion capacity
  • Regulation of basolateral efflux transporters: Modulated expression of MRP3/4 and OSTα/β to manage hepatic bile acid export during altered enterohepatic circulation

These adaptations represent a coordinated hepatoprotective response to the altered bile acid flux resulting from IBAT inhibition. The transcriptional changes are mediated through complex interactions between FXR, liver X receptor (LXR), and other nuclear receptors that sense bile acid concentrations and adjust transporter expression accordingly [2] [5].

Table 2: Transcriptional Regulation of Hepatobiliary Transporters Following IBAT Inhibition

TransporterLocalizationRegulatory ChangeFunctional Consequence
NTCP (SLC10A1)Basolateral (hepatocyte)DownregulationReduced hepatic BA uptake from blood
BSEP (ABCB11)CanalicularUpregulationEnhanced biliary BA secretion
MRP2 (ABCC2)CanalicularUpregulationIncreased glutathione-conjugate efflux
MRP3/4 (ABCC3/4)BasolateralUpregulationAlternative basolateral BA export
OSTα/OSTβBasolateralUpregulationEnhanced basolateral BA efflux

Properties

CAS Number

263562-28-3

Product Name

Barixibat

IUPAC Name

N-[2-[(1S,2R,3S)-3-hydroxy-3-phenyl-2-pyridin-2-yl-1-(pyridin-2-ylamino)propyl]phenyl]-11-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]undecanamide

Molecular Formula

C42H55N5O8

Molecular Weight

757.9 g/mol

InChI

InChI=1S/C42H55N5O8/c48-28-33(49)39(52)40(53)41(54)42(55)45-27-15-6-4-2-1-3-5-10-24-35(50)46-31-21-12-11-20-30(31)37(47-34-23-14-17-26-44-34)36(32-22-13-16-25-43-32)38(51)29-18-8-7-9-19-29/h7-9,11-14,16-23,25-26,33,36-41,48-49,51-54H,1-6,10,15,24,27-28H2,(H,44,47)(H,45,55)(H,46,50)/t33-,36+,37-,38-,39-,40+,41-/m1/s1

InChI Key

LNLNLJFTSXTELN-TVKRVUGASA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)C(C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O)NC4=CC=CC=N4)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)C(C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O)NC4=CC=CC=N4)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=N2)[C@@H](C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC4=CC=CC=N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.